Compound Description: GLPG1690 is a potent and selective autotaxin inhibitor currently undergoing clinical evaluation for the treatment of idiopathic pulmonary fibrosis. [] It acts by reducing the production of lysophosphatidic acid (LPA) in the blood. [] Preclinical studies demonstrated its efficacy in reducing LPA levels, attenuating lung fibrosis, and decreasing extracellular matrix deposition in a bleomycin-induced pulmonary fibrosis mouse model. []
Compound Description: This compound is a highly selective 5-HT1A receptor ligand demonstrating a binding constant of 1.2 nM. [] It incorporates a 2-methoxyphenylpiperazine moiety connected to the amine group of 1-adamantanamine through a three-carbon linker. []
Compound Description: Compound 10 is a selective 5-HT1A receptor ligand with a binding constant of 21.3 nM. [] This compound is structurally similar to compound 8, incorporating a 2-methoxyphenylpiperazine moiety linked to the amine group of memantine via a three-carbon linker. []
Compound Description: This series of compounds was synthesized as potential atypical antipsychotic agents. [] Their design aimed to target both dopamine D2 and serotonin 5-HT2A receptors. [] Among the series, compound 10f displayed the most promising activity profile, exhibiting a 5-HT2A/D2 ratio of 1.1286. []
Compound Description: This cinnamide derivative exhibits significant anti-ischemic activity. [] Synthesized through the condensation of 1-(bis(4-methoxyphenyl)methyl)piperazine and (E)-3-(4-acetoxy-3-methoxyphenyl)acrylic acid, it demonstrated efficacy in both in vitro and in vivo models of ischemia. [] Notably, it effectively protected PC12 cells against glutamate-induced neurotoxicity and prolonged the survival time of mice subjected to acute cerebral ischemia. []
Compound Description: TZB-30878 is a novel therapeutic agent with dual action as a 5-HT1A agonist and a 5-HT3 antagonist. [] This pharmacological profile makes it a promising candidate for treating diarrhea-predominant irritable bowel syndrome (d-IBS). []
Compound Description: NA-2 is a serotonin type 3 (5-HT3) antagonist with potential antidepressant properties. [] It exhibits comparable log P and pA2 values to ondansetron, a known 5-HT3 antagonist. [] Preclinical studies in rodent models demonstrated its antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST). []
Compound Description: This compound is a potent and selective 5-HT1A receptor agonist radiolabeled for positron emission tomography (PET) studies. [] Despite promising in vitro properties, PET studies in baboons revealed a lack of specific binding, limiting its clinical utility as a 5-HT1A agonist PET ligand. []
Compound Description: This compound is a novel biologically active agent based on a 1,3,4-oxadiazole scaffold. [] Its crystal structure reveals the formation of layers within the bc plane, stabilized by C—H⋯S hydrogen bonds and C—H⋯π interactions. []
Compound Description: WAY-100635 is a well-established 5-HT1A receptor ligand, often used as a reference compound in pharmacological studies. [] Bridgehead iodinated analogues of WAY-100635 were synthesized and evaluated as potential single-photon emission computed tomography (SPECT) ligands for imaging 5-HT1A receptors. []
Compound Description: This series of compounds explores the impact of different substituents on the pyrid-2(1H)-one ring on 5-HT1A and 5-HT2A receptor affinities. [] Compounds with a 5- or 6-phenylsubstituted pyridone ring demonstrated the highest affinity for the 5-HT1A receptor. []
Compound Description: This triazoline-3-thione derivative features substituted piperazine and adamantyl groups. [] Its crystal structure reveals a C-shaped molecular conformation stabilized by intramolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, contributing to a two-dimensional supramolecular architecture. []
Compound Description: UCPH-101 is a selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). [, ] It represents a significant development as the first compound demonstrating selectivity for EAAT1. [] Further structure-activity relationship studies revealed that modifications to the functional groups or the core scaffold resulted in a complete loss of inhibitory activity at EAAT1. [, ]
Compound Description: This compound demonstrates potent anti-ischemic activity in vivo, effectively prolonging the survival time of mice subjected to acute cerebral ischemia. []
Compound Description: This class of compounds was investigated for its potential as dual-acting antidepressants targeting both the 5-HT1A receptor and the serotonin transporter. [] Within this series, compound II.2.a (1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1- yl]propan-1-ol) exhibited notable dual activity with nanomolar affinities for both targets. []
N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides
Compound Description: This series of compounds was designed as potent and selective dopamine D3 receptor ligands. [] Structural modifications focused on enhancing D3 receptor affinity while minimizing interaction with other dopamine receptor subtypes and related targets. []
Compound Description: Compound 3 is a potent inhibitor of the cancer efflux pump ABCB1, exhibiting significant cytotoxic and antiproliferative effects in T-lymphoma cells, particularly multidrug-resistant cells. [] It demonstrates strong synergy with doxorubicin in enhancing its anticancer activity. []
Compound Description: UA-62784 is a lead compound that exhibits selective cytotoxicity against human pancreatic cancer cell lines with a deletion of the tumor suppressor gene DPC-4 (SMAD-4). []
Compound Description: PC-046 is a diaryl oxazole analog that potently inhibits several protein kinases overexpressed in human pancreatic cancers. [] These kinases include tyrosine receptor kinase B, interleukin-1 receptor-associated kinase-4, and proto-oncogene Pim-1. []
2‐Benzoxazolone arylpiperazines
Compound Description: This class of compounds was explored for their potential as PET ligands targeting the 5-HT7 receptor. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.